N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Description
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, also known as HET0016, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme, 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.
Scientific Research Applications
Carbon Capture and Storage (CCS)
HEPZ plays a crucial role in carbon capture technology. Here’s why:
- Amine Scrubbing : Amine scrubbing is a widely used technique for capturing CO2 from flue gas. HEPZ, a cyclic diamine derivative of piperazine, exhibits good mutual solubility in aqueous solutions. It has a low melting point and a high boiling point, making it a potential replacement for piperazine (PZ) as an activator in mixed amine systems for CO2 capture .
Flotation Separation
HEPZ finds applications in mineral processing:
- Reverse Flotation : In the separation of apatite and quartz, N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a cationic collector synthesized from HEPZ, is employed. This novel collector enhances the reverse flotation process .
CO2 Capture Rate Enhancement
HEPZ contributes to improving CO2 capture efficiency:
- Promotor Replacement : Researchers explore using HEPZ as a promotor to increase the CO2 capture rate. Its chemical structure resembles PZ but exhibits less volatility, making it suitable for continuous operation devices .
Other Potential Applications
While not as extensively studied, HEPZ may have additional applications:
properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-6(12-9-4)5(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNRZJPTQCVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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